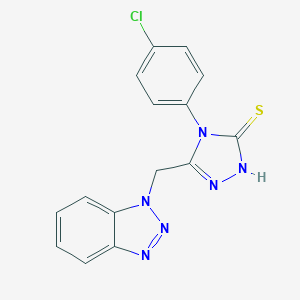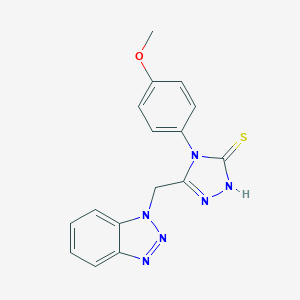![molecular formula C19H13FN6S B292678 3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)
3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolo-triazolo-pyrimidine derivative that exhibits a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Wirkmechanismus
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibits a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine in lab experiments is its wide range of biological activities. This compound exhibits anti-inflammatory, anti-cancer, and anti-viral activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. One potential direction is the development of new therapeutics based on this compound for the treatment of cancer and viral infections. Another potential direction is the study of the mechanism of action of this compound, which may provide insights into the regulation of gene expression and cellular signaling pathways. Additionally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved biological activities and pharmacological properties.
Synthesemethoden
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves a multi-step procedure. The first step involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide. The second step involves the reaction of 4-fluorobenzyl sulfide with 4-phenyl-3H-1,2,4-triazole-3-thione to form 3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-1,2,4-triazole. The final step involves the reaction of 3-[(4-fluorobenzyl)sulfanyl]-4-phenyl-1,2,4-triazole with ethyl acetoacetate in the presence of sodium ethoxide to form 3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.
Eigenschaften
Molekularformel |
C19H13FN6S |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
5-[(4-fluorophenyl)methylsulfanyl]-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13FN6S/c20-14-8-6-13(7-9-14)11-27-19-24-23-18-16-10-22-26(15-4-2-1-3-5-15)17(16)21-12-25(18)19/h1-10,12H,11H2 |
InChI-Schlüssel |
GKTHSTCXVLOBGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)SCC5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)SCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-({2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl}sulfanyl)-4,6-dimethylnicotinonitrile](/img/structure/B292616.png)
![N-allyl-N'-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292620.png)